molecular formula C8H13BrN2O B12854923 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol

Cat. No.: B12854923
M. Wt: 233.11 g/mol
InChI Key: XPAHPMVHFFXXBM-UHFFFAOYSA-N
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Description

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a bromine atom, two methyl groups, and a hydroxyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-bromo-1,5-dimethyl-1H-pyrazole can be formed by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with hydrazine under acidic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a nucleophilic substitution reaction. The brominated pyrazole is reacted with an appropriate alcohol, such as isopropanol, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-one.

    Reduction: Formation of 1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromine atom and hydroxyl group make it a suitable candidate for binding studies.

    Medicine: Potential applications in drug discovery and development. It can be used as a lead compound for the design of new pharmaceuticals.

    Industry: Used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethyl-1H-pyrazole: Lacks the hydroxyl group, making it less versatile in certain reactions.

    2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties and applications.

    4-Bromo-1-isopentyl-3,5-dimethyl-1H-pyrazole: Contains a longer alkyl chain, affecting its solubility and reactivity.

Uniqueness

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H13BrN2O

Molecular Weight

233.11 g/mol

IUPAC Name

2-(4-bromo-1,5-dimethylpyrazol-3-yl)propan-2-ol

InChI

InChI=1S/C8H13BrN2O/c1-5-6(9)7(8(2,3)12)10-11(5)4/h12H,1-4H3

InChI Key

XPAHPMVHFFXXBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(C)(C)O)Br

Origin of Product

United States

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